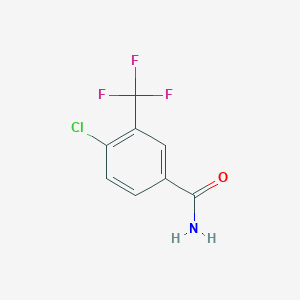

4-Chloro-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDLRBTABXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396193 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-23-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzoic acid.

Amidation Reaction: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine to yield the benzamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at the 4-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Amination

Reaction with ammonia or amines replaces the chloro group with an amino group. For example:

- Reagents : Ammonia (NH₃), alkylamines

- Conditions : Tetrahydrofuran (THF), palladium on carbon (Pd/C), 25–60°C, inert atmosphere .

- Product : 3-(Trifluoromethyl)-4-aminobenzamide derivatives.

Thiol Substitution

Thiols displace the chloro group in the presence of base catalysts:

- Reagents : Sodium hydride (NaH), alkanethiols

- Conditions : Dimethyl sulfoxide (DMSO), 80°C, 12 hours .

- Product : 4-Alkylthio-3-(trifluoromethyl)benzamides.

Reduction Reactions

The amide group and aromatic ring participate in reduction processes:

Amide Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine:

- Reagents : LiAlH₄

- Conditions : Diethyl ether, reflux, 6 hours .

- Product : 4-Chloro-3-(trifluoromethyl)benzylamine.

Catalytic Hydrogenation

Hydrogenation under Pd/C removes the chloro group:

- Reagents : H₂ gas, Pd/C

- Conditions : Ethanol, 50°C, 3 hours .

- Product : 3-(Trifluoromethyl)benzamide.

Oxidation Reactions

The trifluoromethyl group stabilizes the aromatic ring against strong oxidants, but selective oxidations are feasible:

N-Oxidation

Hydrogen peroxide oxidizes the amide nitrogen:

Intermediate for Pharmaceuticals

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups:

Table 2: Catalytic Systems for Substitution

| Catalyst | Solvent | Temperature (°C) | Time (h) | Efficiency |

|---|---|---|---|---|

| Pd/C | THF | 60 | 8 | High |

| CuI/1,10-phenanthroline | DMSO | 100 | 12 | Moderate |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

4-Chloro-3-(trifluoromethyl)benzamide is recognized for its potential as an antitubercular agent. It serves as a precursor in the synthesis of benzothiazinones, which are effective against tuberculosis. Research indicates that derivatives of this compound can inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical target in tuberculosis treatment .

Table 1: Antitubercular Activity of Related Compounds

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | DprE1 | 15.5 | |

| Benzothiazinone Derivative | DprE1 | 10.2 |

Anticancer Applications

Mechanism of Action

This compound has shown promise in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. In vitro studies demonstrate that it can suppress tumor growth effectively .

Case Study: MCF-7 Cells

In studies involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of 25.72 ± 3.95 µM, indicating its potential as a chemotherapeutic agent .

Table 2: Anticancer Efficacy

Antibacterial Properties

This compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, notably Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest potential utility in treating infections caused by antibiotic-resistant strains .

Table 3: Antibacterial Activity

| Organism | Activity Type | MIC Value (µg/ml) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 2 | |

| Escherichia coli | Antibacterial | 7 |

Catalytic Applications

The compound is also utilized as a ligand in various catalytic reactions, enhancing reaction selectivity and efficiency in organic synthesis. Its unique structural features contribute to improved reactivity in catalytic processes, making it valuable for synthesizing complex organic molecules .

Table 4: Catalytic Applications

| Application Type | Description |

|---|---|

| Ligand in Catalysis | Enhances reaction selectivity and efficiency |

| Organic Synthesis | Facilitates formation of complex molecules |

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including nitration and reduction processes that yield high-purity products suitable for further applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to the compound's biological activity .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural analogues of 4-Chloro-3-(trifluoromethyl)benzamide, emphasizing substituent variations and their implications:

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, CF₃): These groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic substitution and oxidative degradation. For example, 4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide exhibits a high melting point (179–181°C), indicative of crystalline stability .

- Ester/Acetate Modifications: Methyl or ethyl ester derivatives (e.g., compounds in ) enhance lipophilicity, favoring passive diffusion across biological membranes. These are often used as prodrugs.

- Sulfonamide/Sulfonyl Groups: Substituents like -SO₂CH₃ (e.g., ) introduce strong hydrogen-bond acceptors, improving target binding affinity in enzyme inhibition.

Biological Activity

4-Chloro-3-(trifluoromethyl)benzamide, with the chemical formula CHClFN, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

- Molecular Weight : 223.58 g/mol

- CAS Number : 62584-23-0

- Molecular Structure : The compound features a benzamide structure with a chlorine atom and a trifluoromethyl group, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of benzamides have shown significant activity against various pathogens. In particular, studies have demonstrated that this compound may possess potential as an agrochemical due to its ability to inhibit fungal growth in crops .

Antiproliferative Effects

In cancer research, compounds with trifluoromethyl substitutions have been associated with antiproliferative effects against various cancer cell lines. For example, related benzamide compounds have demonstrated higher potency in inhibiting melanoma cell proliferation compared to their unsubstituted counterparts . This suggests that this compound may also exhibit similar antiproliferative activity.

The biological activity of this compound is thought to be influenced by its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and electronic properties, potentially allowing for better interaction with cellular membranes and proteins involved in various metabolic pathways.

Table 1: Summary of Biological Activities

Q & A

Q. Why do some analogs show inconsistent antibacterial activity despite similar structures?

- Methodological Answer: Perform SAR studies to identify critical substituents. For example, replacing chlorine with bulkier groups (e.g., cyclohexyl) may sterically hinder target binding. Validate via isothermal titration calorimetry (ITC) to measure binding affinities .

Safety & Compliance

Q. What mutagenicity testing protocols are recommended for this compound class?

- Methodological Answer: Conduct Ames II assays with Salmonella strains TA98 and TA100, both with and without metabolic activation (S9 fraction). Compare results to positive controls (e.g., benzyl chloride) to contextualize risk .

Structural Modification & Optimization

Q. How to enhance the metabolic stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.